Home > Products > Screening Compounds P77004 > N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin
N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin - 918867-88-6

N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin

Catalog Number: EVT-3303844
CAS Number: 918867-88-6
Molecular Formula: C30H40N2O7S
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin (Tamsulosin EP Impurity A) is derived from 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide, which is a precursor in the synthesis of Tamsulosin and other alpha-andregenic antagonists. (R)-Tamsulosin is a specific α1-adrenoceptor antagonist. It is used in the treatment of benign prostatic hypertrophy.

Synthesis Analysis

One synthesis method for tamsulosin involves reacting (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(o-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent. [] Trialkyl phosphites like triethyl phosphite, trimethyl phosphite, and tributyl phosphite can be used. [] This method aims to minimize the formation of contaminants like 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide. []

Molecular Structure Analysis

YM-12617 is a phenethylamine derivative structurally similar to catecholamines. [] It comprises a benzene ring substituted with a methoxy group, a sulfonamide group, and a propyl chain linked to an ethoxyphenoxy moiety via an amine group. [, ] The stereochemistry at the chiral center on the propyl chain dictates the enantiomeric form (R or S). []

Mechanism of Action

YM-12617 acts as a competitive antagonist at α1-adrenoceptors. [, , ] It binds to these receptors, preventing the binding of endogenous agonists like norepinephrine and phenylephrine. [, , ] This blockade inhibits the downstream signaling pathways activated by α1-adrenoceptor stimulation, leading to various physiological effects. [, , ]

Applications

YM-12617 and its enantiomers have been instrumental in characterizing α1-adrenoceptor subtypes. Studies using radioligand binding assays with [3H]YM617, a radiolabeled analog, revealed the presence of α1A-adrenoceptors (chlorethylclonidine-insensitive) in rat prostates and α1B-adrenoceptors (chlorethylclonidine-sensitive) in rat aortas. [] This differentiation helps understand the distinct roles of these subtypes in different tissues.

Studying Physiological Processes:

YM-12617 has been used to investigate the role of α1-adrenoceptors in various physiological processes. For instance, it helped elucidate the contribution of α1-adrenoceptors in regulating smooth muscle contraction in the rabbit lower urinary tract and prostate. [] By blocking these receptors, YM-12617 allowed researchers to dissect the involvement of different signaling pathways in these tissues.

Investigating Pathological Conditions:

Research utilizing YM-12617 has provided insights into pathological conditions. Studies on human prostate tissues revealed an increased density of α1-adrenoceptors in benign prostatic hyperplasia. [] This finding suggests a potential link between α1-adrenoceptor upregulation and the development of this condition, paving the way for targeted therapeutic interventions.

R-(-)-YM617

Compound Description: R-(-)-YM617, chemically known as R-(-)-5-[2-[[2ethyl]amino]propyl]-2-methoxybenzenesulfonamide HCl, is a potent and selective α1-adrenoceptor antagonist. Research indicates it exhibits a high affinity for prostatic [3H]prazosin binding sites [, , ]. R-(-)-YM617 demonstrates significantly higher potency compared to its S-(+)-enantiomer, especially in targeting α1-adrenoceptors within the lower urinary tract and prostate [].

S-(+)-YM617

Compound Description: S-(+)-YM617 represents the less potent enantiomer of YM-12617, demonstrating significantly lower antagonistic activity compared to R-(-)-YM617 in various tissues, including the lower urinary tract, prostate, and aorta []. While still classified as an α1-adrenoceptor antagonist, its reduced efficacy highlights the stereoselectivity of these receptors and emphasizes the importance of the R-(-)-configuration for potent antagonism [, ].

YM-12617

Compound Description: YM-12617, as a racemic mixture, encompasses both R-(-)-YM617 and S-(+)-YM617 enantiomers. It functions as a potent and selective α1-adrenoceptor antagonist, effectively targeting these receptors in various tissues, including the lower urinary tract, prostate, and aorta [].

5-((R)-2- {Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide

Compound Description: This compound is identified as a contaminant produced during the synthesis of Tamsulosin []. Its presence, even in minute quantities, can impact the chemical purity of the final drug product.

Alfuzosin

Compound Description: Alfuzosin [(±)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl) methylamino]propyl] tetrahydro-2-furancarboxamide] is another α-adrenergic receptor antagonist frequently used in treating benign prostatic hyperplasia []. Unlike Tamsulosin, which exhibits selectivity for α1A-adrenoceptors, Alfuzosin demonstrates less subtype selectivity and might impact both α1A and α1B-adrenoceptors.

Properties

CAS Number

918867-88-6

Product Name

N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin

IUPAC Name

5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide

Molecular Formula

C30H40N2O7S

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C30H40N2O7S/c1-5-36-25-11-7-9-13-27(25)38-19-17-32(18-20-39-28-14-10-8-12-26(28)37-6-2)23(3)21-24-15-16-29(35-4)30(22-24)40(31,33)34/h7-16,22-23H,5-6,17-21H2,1-4H3,(H2,31,33,34)/t23-/m1/s1

InChI Key

OTXBFJHUSODSBC-HSZRJFAPSA-N

SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N

Canonical SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.